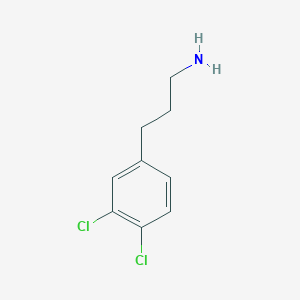

3-(3,4-Dichlorophenyl)propan-1-amine

Vue d'ensemble

Description

“3-(3,4-Dichlorophenyl)propan-1-amine” is an amphetamine-derived drug invented by Eli Lilly in the 1960s . It acts as a highly potent and selective serotonin releasing agent (SSRA) and binds to the serotonin transporter with high affinity . It also acts as a selective serotonergic neurotoxin in a similar manner to the related para-chloroamphetamine .

Synthesis Analysis

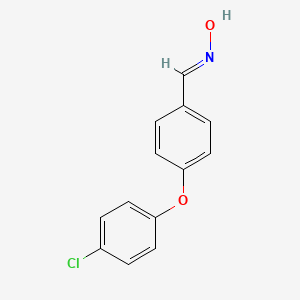

The synthesis of “3-(3,4-Dichlorophenyl)propan-1-amine” involves several steps . The reaction of 3,4-Dichlorobenzyl Chloride with cyanide anion gives 3,4-Dichlorophenylacetonitrile. Reaction with sodium methoxide and ethylacetate gives Alpha-Acetoxy-3,4-Dichlorobenzeneacetonitrile. Removal of the nitrile group in the presence of sulfuric acid gives 3,4-Dichlorophenylacetone. Oxime formation with hydroxylamine gives N-[1-(3,4-dichlorophenyl)propan-2-ylidene]hydroxylamine. Reduction of the oxime completes the synthesis of 3,4-Dichloroamphetamine .

Molecular Structure Analysis

The molecular formula of “3-(3,4-Dichlorophenyl)propan-1-amine” is C9H11Cl2N . The exact mass is 239.00400 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-(3,4-Dichlorophenyl)propan-1-amine” have been described in the Synthesis Analysis section above .

Applications De Recherche Scientifique

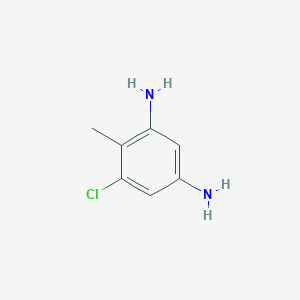

Hexadentate N3O3 Amine Phenol Ligands for Group 13 Metal Ions

Research has explored the synthesis and characterization of several N3O3 amine phenols, which are reduction products of corresponding Schiff bases derived from triaminopropane and salicylaldehydes. These compounds, including those with 3,5-dichloro-2-hydroxybenzyl amino groups, have been studied for their potential in creating complex metal ions structures, showcasing their application in inorganic chemistry and potential use in catalysis and material science (Liu, Wong, Rettig, & Orvig, 1993).

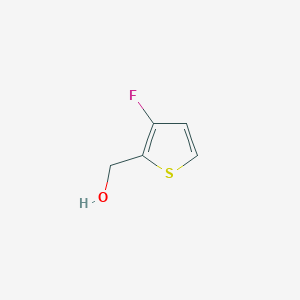

Synthesis and Characterization of N,4-Diphenyl Thiazole-2-Amine

This research describes the synthesis and characterization of compounds through a three-step pathway involving bromo and chloro substituted thiazol-2-amines. The study highlights the structural analysis through X-ray diffraction, providing insights into their potential applications in developing new materials and chemical intermediates (Nadaf et al., 2019).

Corrosion Inhibition Studies

A study focusing on the corrosion inhibition performances of various thiazole and thiadiazole derivatives, including those with chlorophenyl groups, used density functional theory (DFT) calculations and molecular dynamics simulations. This research is crucial for understanding how these compounds can be applied to protect metals from corrosion, indicating their significance in industrial applications (Kaya et al., 2016).

Novel Amino-Functionalized Polymers for Environmental Applications

The development of an amino-functionalized polymer utilizing sol-gel technology for the extraction of chlorophenols from environmental samples demonstrates the application of such compounds in environmental chemistry and pollution control. This study underscores the role of innovative materials in enhancing analytical methodologies for detecting and quantifying hazardous substances in water (Bagheri, Babanezhad, & Khalilian, 2008).

Mécanisme D'action

Target of Action

The primary target of 3-(3,4-Dichlorophenyl)propan-1-amine is the serotonin transporter . This compound binds to the serotonin transporter with high affinity . The serotonin transporter plays a crucial role in the regulation of serotonin levels in the brain, which is important for mood regulation and can affect feelings of well-being and happiness .

Mode of Action

3-(3,4-Dichlorophenyl)propan-1-amine acts as a highly potent and selective serotonin releasing agent (SSRA) . It also acts as a selective serotonergic neurotoxin, similar to the related para-chloroamphetamine, though with slightly lower potency . Additionally, it is a monoamine oxidase inhibitor (MAOI), and a very potent inhibitor of the enzyme phenylethanolamine N-methyl transferase, which normally functions to transform noradrenaline into adrenaline in the body .

Biochemical Pathways

The compound’s action on the serotonin transporter affects the serotonergic system . This results in an enhanced serotonergic neurotransmission .

Result of Action

The result of the action of 3-(3,4-Dichlorophenyl)propan-1-amine is an increase in serotonergic neurotransmission . This can lead to an improvement in mood and a reduction in symptoms of depression .

Safety and Hazards

Propriétés

IUPAC Name |

3-(3,4-dichlorophenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-4,6H,1-2,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWHHNQJNXGPRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCCN)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dichlorophenyl)propan-1-amine | |

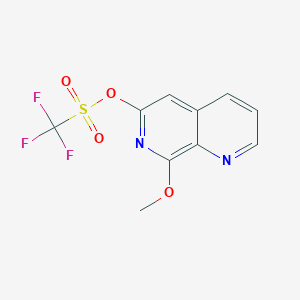

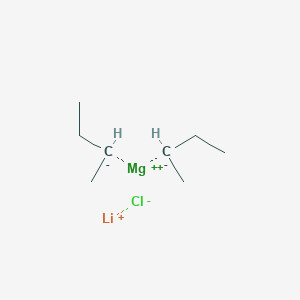

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid](/img/structure/B1647045.png)

![4-Methyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B1647047.png)